molecular formula C17H23BrN2O2 B2477443 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2309214-52-4

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2477443
CAS No.: 2309214-52-4
M. Wt: 367.287
InChI Key: CCRCYQBQWBPOSK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a 4-bromophenyl group linked to a complex pyrrolidine moiety that is further substituted with a tetrahydropyran (oxan-4-yl) group. The bromophenyl group is a common structural feature in pharmaceutical intermediates, known to enhance lipophilicity and influence binding interactions with biological targets . The incorporation of both pyrrolidine and tetrahydropyran rings suggests significant three-dimensional complexity, which may contribute to specific binding affinity and metabolic stability, making it a valuable scaffold for exploring novel therapeutic agents . Acetamide derivatives similar to this compound have demonstrated excellent coordination abilities and are frequently investigated as ligands in metallo-organic chemistry or as key intermediates in organic synthesis . The structural architecture of this molecule, characterized by its potential for intramolecular hydrogen bonding and defined dihedral angles between aromatic systems, is a critical factor in its solid-state packing and physicochemical properties . Researchers can utilize this compound in the development of potential enzyme inhibitors, receptor modulators, or as a building block for more complex chemical entities. This product is intended for research applications only and is not approved for human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCYQBQWBPOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)Br)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-pyrrolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The production process is optimized to achieve high yields and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1,3-thiazol-2-ylacetamide: Similar in structure but contains a thiazole ring instead of the oxan-4-yl group.

    2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Contains an oxazole ring and a different substitution pattern.

Uniqueness

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with pyrrolidine derivatives and oxan-4-yl moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The MTT assay was used to evaluate cell viability, demonstrating that the compound exhibits comparable potency to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to 5-FU
A54915Comparable
HCT-11612Comparable
MCF-710Higher potency

The mechanism by which this compound exerts its anticancer effects involves cell cycle arrest and inhibition of tubulin polymerization. Specifically, it has been shown to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle. Molecular docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Case Studies

In a recent study published in Bentham Science, researchers synthesized various derivatives of piperidine-based compounds, including the target compound. The study found that certain derivatives exhibited enhanced anti-cancer activity through similar mechanisms, reinforcing the potential of this class of compounds in cancer therapy .

In Silico Analysis

Molecular docking simulations were performed using MM/GBSA methods to predict binding affinities and interactions with target proteins involved in tumor growth. The results indicated strong binding interactions that correlate with observed biological activities .

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